molecular formula C14H20O5S B13822091 (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol

Cat. No.: B13822091
M. Wt: 300.37 g/mol
InChI Key: RXWGJLGIKBAPBK-MBJXGIAVSA-N
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Description

(2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol is a thiopyran-derived glycoside characterized by a sulfur-containing tetrahydropyran ring substituted with a hydroxymethyl group at position 2 and a phenethoxy group at position 4. The stereochemistry (2R,3R,4S,5R,6R) is critical for its molecular interactions, particularly in biological systems.

The compound’s structural uniqueness lies in its sulfur atom replacing the oxygen in the pyran ring, which enhances metabolic stability compared to oxygen-containing analogs. This modification is significant in drug design, as thio-sugars often exhibit improved binding affinity to target proteins, such as bacterial lectins or enzymes involved in carbohydrate metabolism .

Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)thiane-3,4,5-triol

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1

InChI Key

RXWGJLGIKBAPBK-MBJXGIAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](S2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(S2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl-beta-D-thiogalactoside typically involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions. The compound can be recrystallized from water and dried in air to obtain a hydrated form, which can then be further dried over phosphorus pentoxide to achieve the anhydrous form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl-beta-D-thiogalactoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2-Phenylethyl-beta-D-thiogalactoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or dimethyl sulfoxide (DMSO) at controlled temperatures .

Major Products Formed

The major products formed from the reactions of 2-Phenylethyl-beta-D-thiogalactoside depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Mechanism of Action

The primary mechanism of action of 2-Phenylethyl-beta-D-thiogalactoside involves its inhibition of the enzyme beta-galactosidase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This results in a decrease in enzymatic activity, which can be measured and analyzed in various biochemical assays .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiopyran/Pyran Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity/Application Reference
Target Compound: (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol 6-phenethoxy, thiopyran ring ~356.4 (calc.) Potential FimH antagonist Inferred
(2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-(4-pyridyl)phenoxy]tetrahydropyran-3,4,5-triol (8h ) 4-pyridylphenoxy, pyran ring 334.5 FimH antagonist (IC50 = 12 nM)
(2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-[4-(hydroxymethyl)phenyl]phenoxy]tetrahydropyran-3,4,5-triol (14i ) Hydroxymethylphenylphenoxy 365.8 (as Li+) Enhanced solubility, FimH inhibitor
(3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-2-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol Fluorophenylthiophene, methylphenyl 474.5 (calc.) Anti-inflammatory candidate
(2S,3R,4S,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4,5-triol Chlorophenyl, ethoxybenzyl 438.90 SGLT2 inhibitor impurity

Key Differences and Implications

Thiopyran vs. Pyran Rings: The target compound’s thiopyran ring confers greater resistance to enzymatic hydrolysis compared to oxygen-based pyran derivatives like 8h and 14i . This stability is advantageous in prolonged therapeutic action. Sulfur’s larger atomic radius may alter binding pocket interactions. For example, 8h achieves nanomolar IC50 values against FimH due to optimal pyran-oxygen hydrogen bonding, whereas the target’s sulfur atom may require structural optimization for similar efficacy .

Fluorinated analogs (e.g., ) exhibit enhanced bioavailability due to fluorine’s electronegativity, a feature absent in the target compound .

Synthetic Complexity :

  • The target compound’s stereochemistry demands precise thioglycosylation steps, akin to the challenges observed in synthesizing 14i (12% yield) . In contrast, simpler pyran derivatives like 8h achieve higher yields (50%) with standard glycosylation protocols .

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